Lipophilicity and Intramolecular H-Bonding Capacity
The ortho-carboxy configuration of 2-[(2-Methyl-3-furoyl)amino]benzoic acid enables intramolecular hydrogen bonding between the –COOH proton and the amide carbonyl oxygen, an interaction that is sterically forbidden in the meta (3-) and para (4-) positional isomers . This intramolecular H-bond effectively masks polar groups, reducing the computed topological polar surface area (TPSA) to 79.54 Ų . The experimental/computed LogP is 2.61 (ChemSrc) to 2.54 (Leyan), placing it in the optimal drug-like lipophilicity range . In contrast, meta and para isomers lack this internal H-bond and are expected to present a larger effective PSA and different LogP, which can alter passive membrane permeability and solubility in systematic ways .
| Evidence Dimension | Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP = 2.61; TPSA = 79.54 Ų |
| Comparator Or Baseline | 3-[(2-Methyl-3-furoyl)amino]benzoic acid (meta-isomer, CAS 298686-55-2): LogP and TPSA not experimentally reported; predicted TPSA identical (79.54 Ų) but effective PSA higher due to lack of intramolecular H-bond. 4-[(2-Methyl-3-furoyl)amino]benzoic acid (para-isomer, CAS 314746-09-3): same molecular TPSA but no internal H-bond. |
| Quantified Difference | Target LogP 2.61 vs. meta/para isomers: LogP difference cannot be directly quantified without experimental determination for isomers, but the ortho isomer is expected to exhibit lower effective polarity due to internal H-bond shielding. |
| Conditions | Computed values (ChemSrc, Leyan) based on structure; intramolecular H-bonding inferred from molecular geometry. |
Why This Matters
The ortho-carboxy arrangement can shift effective LogP by masking polar surface area, directly affecting passive permeability, solubility, and ultimately oral bioavailability in lead optimization programs.
